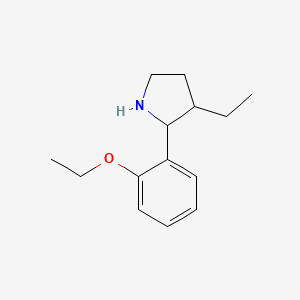
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is a chiral amino acid derivative This compound features a benzofuran ring system, which is a fused aromatic ring structure, and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving an ortho-quinone methide and a sulfur ylide.
Introduction of the Amino Acid Moiety: The amino acid moiety can be introduced through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of catalytic processes to reduce the need for stoichiometric reagents.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis to create complex molecules with specific stereochemistry.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the synthesis of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran-5-ylboronic acid: Shares the benzofuran ring system but differs in the functional groups attached.
Thiazole derivatives: Contain a different heterocyclic ring but have similar applications in medicinal chemistry.
Uniqueness
(S)-2-Amino-2-(2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)acetic acid is unique due to its chiral center and the presence of both an amino acid moiety and a benzofuran ring. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2,2-dimethyl-3H-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C12H15NO3/c1-12(2)6-8-5-7(10(13)11(14)15)3-4-9(8)16-12/h3-5,10H,6,13H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
DBGGZEPUHUKXSS-JTQLQIEISA-N |
SMILES isomérico |
CC1(CC2=C(O1)C=CC(=C2)[C@@H](C(=O)O)N)C |
SMILES canónico |
CC1(CC2=C(O1)C=CC(=C2)C(C(=O)O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12883791.png)
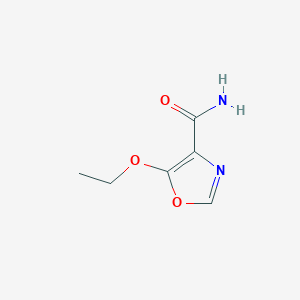
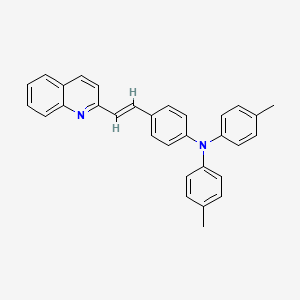
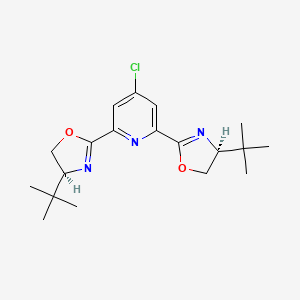
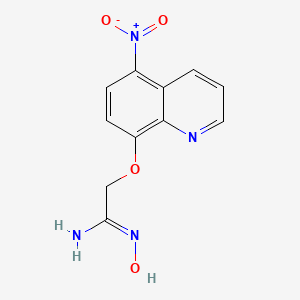
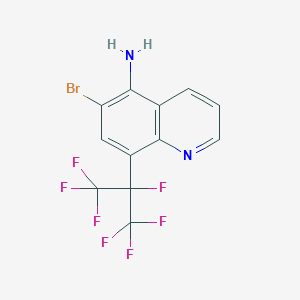

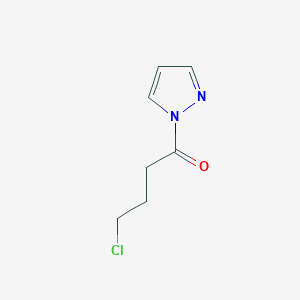

![1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883845.png)

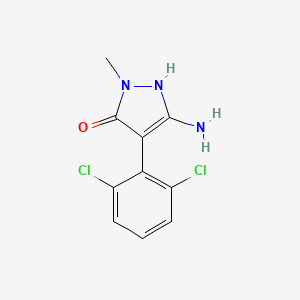
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
